Methyl 4-chloro-2-fluoro-6-hydroxybenzoate
Description
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is a halogenated aromatic ester with a molecular formula of C₈H₅ClFO₃ and an approximate molecular weight of 204.58 g/mol (calculated based on analog data ). Its structure features a benzene ring substituted with chlorine (position 4), fluorine (position 2), and a hydroxyl group (position 6), with a methyl ester at position 1. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of the halogens and the hydrogen-bonding capability of the hydroxyl group.
Properties
Molecular Formula |
C8H6ClFO3 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
methyl 4-chloro-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 |
InChI Key |
JROYGELUGMMDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the hydroxy group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: The major product is 4-chloro-2-fluoro-6-oxobenzoate.
Reduction: The major product is 4-chloro-2-fluoro-6-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Effects: Replacing chlorine with bromine increases molecular weight (e.g., 204.58 vs.
- Ester Group : The ethyl ester analog (C₉H₈ClFO₃) has a higher molecular weight (218.61 vs. ~204.58 g/mol) and likely lower polarity than the methyl ester, affecting solubility and stability .
- Functional Group Variations : The aldehyde analog (C₇H₄BrFO₂) lacks the ester group, increasing electrophilicity and reactivity in organic syntheses .
Physical and Chemical Properties
- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., water or ethanol) compared to non-polar derivatives like methyl 4-bromo-2-fluoro-6-methoxybenzoate (similarity score 0.88 in ) .
- Stability : Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate requires storage at 2–8°C, suggesting that the methyl ester may exhibit better room-temperature stability due to shorter alkyl chain .
- Volatility : Methyl esters (e.g., methyl salicylate in ) generally exhibit higher volatility than ethyl esters, implying similar behavior for the target compound .
Biological Activity
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C8H7ClF3O3. The presence of halogen atoms (chlorine and fluorine) and a hydroxy group contributes to its unique chemical reactivity and stability, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The halogenated substituents may enhance its interaction with bacterial cell membranes or metabolic pathways, leading to increased efficacy against pathogens .
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could make it a candidate for developing new anti-inflammatory drugs .
Synthesis
The synthesis of this compound typically involves several steps, including halogenation and esterification processes. The following table summarizes the synthetic routes commonly employed:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Halogenation | Chlorination and fluorination under controlled temperatures |
| 2 | Hydroxylation | Reaction with hydroxylating agents |
| 3 | Esterification | Reaction with methanol in the presence of acid catalysts |
These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functionalities.
Study on Antimicrobial Efficacy
A study conducted on various benzoate derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting its potential as a therapeutic agent .
Anti-inflammatory Mechanism Investigation
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism involving the inhibition of NF-kB signaling pathways. This finding positions this compound as a promising candidate for further development in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
